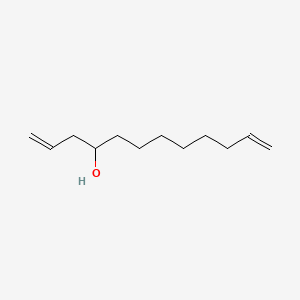
1,11-Dodecadien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Dodecadien-4-ol is an organic compound with the molecular formula C12H22O It is a type of dodecadienol, which is characterized by the presence of two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Dodecadien-4-ol can be synthesized through several methods. One common approach involves the Wittig reaction, where an appropriate phosphorane reacts with an alkenal to form the desired dodecadienol. The reaction typically yields a mixture of isomers, which can be separated using chromatographic techniques .
Another method involves the reduction of a dodecadienal using a suitable reducing agent, such as di-cyclohexylborane, to selectively form the (Z)-double bond . This method also requires chromatographic separation to obtain pure isomers.
Industrial Production Methods
Industrial production of this compound often involves large-scale Wittig reactions followed by purification processes such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods ensure the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,11-Dodecadien-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of dodecadienal or dodecadienoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecadienyl chloride.
Scientific Research Applications
1,11-Dodecadien-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone communication in insects.
Mechanism of Action
The mechanism of action of 1,11-Dodecadien-4-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1,11-Dodecadien-4-ol can be compared with other similar compounds such as:
9,11-Dodecadien-1-ol: Another dodecadienol with double bonds at different positions.
2,4-Decadien-1-ol: A shorter chain diene alcohol with similar chemical properties.
These compounds share some chemical characteristics but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-1,11-dien-4-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-4,12-13H,1-2,5-11H2 |
InChI Key |
TWZVOXFVVPYHBN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


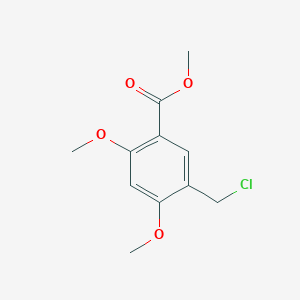
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)

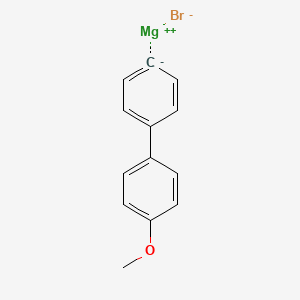
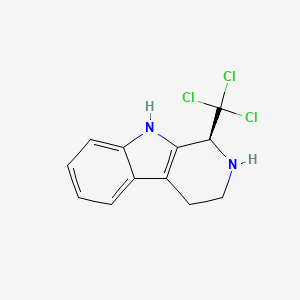
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
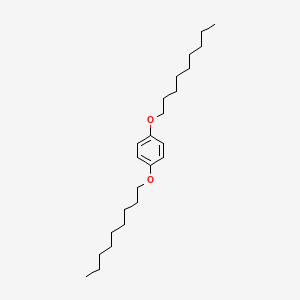
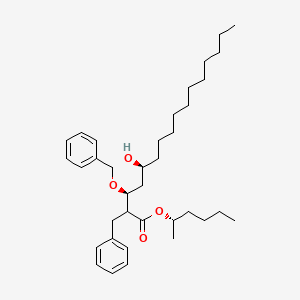
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
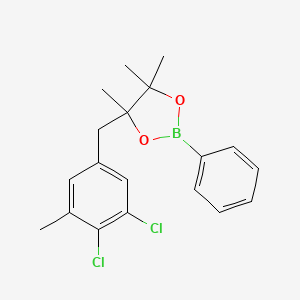
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
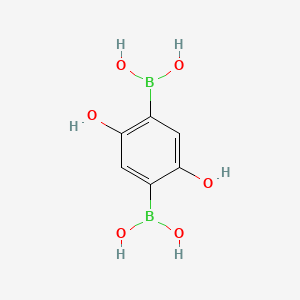
![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
